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Executive Summary

Devimistat (formerly CPI-613) is a first-in-class experimental anti-mitochondrial drug designed
to selectively target the altered energy metabolism of cancer cells.[1][2][3] As a lipoic acid
analog, its mechanism of action is centered on the disruption of the tricarboxylic acid (TCA)
cycle, a critical metabolic hub for cellular energy production and biosynthesis.[2][4][5]
Devimistat accomplishes this by simultaneously inhibiting two key mitochondrial enzyme
complexes: pyruvate dehydrogenase (PDH) and a-ketoglutarate dehydrogenase (KGDH).[6][7]
[8] This dual inhibition effectively blocks the entry of carbon sources from both glucose and
glutamine into the TCA cycle, leading to a collapse of mitochondrial metabolism and triggering
redundant apoptotic and necrotic cell death pathways selectively in tumor cells.[9] This
document provides a comprehensive technical overview of devimistat's mechanism, a
summary of key preclinical and clinical data, detailed experimental protocols, and visualizations
of its core pathways.

Core Mechanism of Action in the TCA Cycle

Cancer cells exhibit significant metabolic reprogramming, often relying heavily on the TCA
cycle for ATP production and the generation of biosynthetic precursors.[5][10] Devimistat is a
stable analog of the transient, acylated catalytic intermediates of lipoate, an essential cofactor
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for both PDH and KGDH.[9][11] In many tumor cells, the regulatory systems that monitor the
flux of these lipoate intermediates are reconfigured, making them hypersensitive to devimistat.

[11][12] The drug exploits this alteration to selectively shut down the TCA cycle in cancer cells.
[11]

The dual targeting of PDH and KGDH is a key feature of devimistat's activity, as it creates a
robust blockade of the TCA cycle that is difficult for cancer cells to bypass through metabolic
redundancy.[4] By suppressing this central metabolic hub, devimistat chokes off numerous
catabolic pathways essential for tumor cell survival and proliferation.[4]
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Caption: Devimistat's dual inhibition mechanism within the TCA cycle.

Inhibition of Pyruvate Dehydrogenase (PDH)

Devimistat's inhibition of PDH is indirect. It selectively hyper-activates pyruvate
dehydrogenase kinases (PDKSs) within tumor cells.[11] PDKs are the natural negative
regulators of PDH; their activation leads to the phosphorylation of the E1la subunit of PDH,
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rendering the enzyme complex inactive.[7][11] This effectively halts the conversion of pyruvate
to acetyl-CoA, preventing glucose-derived carbons from entering the TCA cycle.[9]

Inhibition of a-Ketoglutarate Dehydrogenase (KGDH)

In contrast to its effect on PDH, devimistat inactivates KGDH through the induction of a
reactive oxygen species (ROS) burst.[6] It also hyper-activates a redox feedback loop that
normally controls KGDH activity, which is reconfigured in tumor cells.[11] This direct
inactivation of KGDH blocks the conversion of a-ketoglutarate to succinyl-CoA, a key step for
the utilization of glutamine in the TCA cycle.[8][9]

Downstream Effects of TCA Cycle Inhibition

The simultaneous blockade of PDH and KGDH triggers a profound metabolic crisis within the
cancer cell.[9] Key downstream consequences include:

o Mitochondrial Collapse: The disruption of metabolic flow leads to increased mitochondrial
superoxide production, a decrease in ATP generation, and the release of cytochrome C.[8]
[13]

 Induction of Cell Death: The release of cytochrome C and overall mitochondrial dysfunction
activates multiple, redundant cell death pathways, including intrinsic apoptosis and necrosis.
[BI[9][13]

» Autophagy Induction: As an adaptive mechanism to metabolic stress, cancer cells may
induce autophagy to generate metabolites.[10][14] This has provided a rationale for
combining devimistat with autophagy inhibitors like hydroxychloroquine in clinical studies.
[10][14]

Quantitative Data Summary
Preclinical Activity

Devimistat has demonstrated selective toxicity against a variety of cancer cell lines while
having a more moderate impact on untransformed cells.[6]
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) Cancer
Cell Line Parameter Value Effect Reference
Type
Selective
Human Lung toxicity,
NCI-H460 EC50 120 uM o [7]
Cancer inhibition of
PDH complex
Human Selective
Saos-2 EC50 120 uM o [7]
Sarcoma toxicity
Potent
) anticancer
Pancreatic i o
BxPC-3 In Vivo 25 mg/kg activity in [7]
Tumor
xenograft
model
Significant
) tumor growth
H460 NSCLC In Vivo 10 mg/kg o [7]
inhibition in
mouse model

Clinical Trial Data

Devimistat has been evaluated in numerous clinical trials across various malignancies, both as
a single agent and in combination with standard-of-care chemotherapy.[1][12]

Table 2: Clinical Efficacy of Devimistat in Pancreatic Cancer

Trial / Combinatio Patient Key
. . Results Reference
Phase n Therapy Population Endpoints
- ORR: 61%,
Modified .
. Median
Phase | FOLFIRINO Metastatic ORR, PFS [15]
X PFS: 11.5
months
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| AVENGER 500 / Phase Il | Modified FOLFIRINOX | 1st Line Metastatic | Primary: OS | Did
not meet primary endpoint. Median OS: 11.1 months (vs. 11.7 months for FOLFIRINOX) |[15]
[16][17][18] |

Table 3: Clinical Efficacy of Devimistat in Acute Myeloid Leukemia (AML)

Trial / Combinatio  Patient Key
. . Results Reference
Phase n Therapy Population Endpoints
High-Dose
Cytarabine
Relapsed/R
Phase | & CR Rate 50% [19]
. efractory
Mitoxantron
e
CR/CRh:
Older 52%, Median
Phase I/l N/A _ CR/CRh, OS [19]
Patients, R/R 0S:124
months

| ARMADA 2000 / Phase lll | High-Dose Cytarabine & Mitoxantrone | Relapsed/Refractory |
Efficacy | Stopped due to lack of efficacy |[16] |

Table 4: Clinical Efficacy of Devimistat in Biliary Tract Cancer (BTC)

Trial / Combinatio  Patient Key
. . Results Reference
Phase n Therapy Population Endpoints

| BilT-04 / Phase Ib | Gemcitabine & Cisplatin | Advanced, Untreated | RP2D, ORR, PFS |
RP2D: 2000 mg/m?, ORR: 45%, Median PFS: 10 months |[9] |

Key Experimental Protocols
Protocol: Western Blot for PDH Phosphorylation

This protocol is used to assess the indirect inhibition of PDH by measuring its phosphorylation
status following devimistat treatment.
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o Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H460) and allow them to adhere
overnight. Treat cells with the desired concentration of devimistat (e.g., 100 uM) or vehicle
control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]

o Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide
gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF
membrane.

e Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate
overnight at 4°C with a primary antibody specific for the phosphorylated form of the PDH Ela
subunit. Also, probe a separate blot or strip and re-probe the same blot with an antibody for
total PDH Ela as a loading control.[7]

» Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody. Visualize the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

e Analysis: Quantify band intensity to determine the ratio of phosphorylated PDH to total PDH.

Protocol: Measurement of Oxygen Consumption Rate
(OCR)

This protocol assesses mitochondrial function by measuring the rate at which cells consume
oxygen, a direct indicator of oxidative phosphorylation.
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Caption: Experimental workflow for assessing mitochondrial function via OCR.
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e Cell Seeding: Seed cancer cells into a Seahorse XF cell culture microplate at a pre-
determined density and allow them to attach.

» Drug Treatment: Treat cells with various concentrations of devimistat or vehicle control for
the desired duration.[8]

o Assay Preparation: One hour before the assay, replace the culture medium with Seahorse
XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the
plate in a non-CO2 incubator at 37°C.

e Instrument Setup: Load a hydrated sensor cartridge with compounds for the mitochondrial
stress test (e.g., oligomycin, FCCP, and rotenone/antimycin A) and calibrate the Seahorse
XF Analyzer.

o Data Acquisition: Place the cell culture microplate into the analyzer. Measure baseline OCR,
then sequentially inject the stressor compounds to measure ATP-linked respiration, maximal
respiration, and non-mitochondrial respiration.

e Analysis: Analyze the resulting OCR data to determine the impact of devimistat on key
parameters of mitochondrial function.[8] A significant decrease in OCR following treatment
indicates inhibition of mitochondrial respiration.[9]

Conclusion

Devimistat represents a novel therapeutic strategy that targets a fundamental hallmark of
cancer: altered cellular metabolism. Its unique dual-inhibition mechanism, targeting both PDH
and KGDH, provides a robust method for disrupting the TCA cycle in tumor cells.[4][6][11]
While Phase Il trials in pancreatic cancer and AML did not meet their primary endpoints, the
agent has shown promising signals of efficacy in other settings, such as biliary tract cancer.[9]
[16] The data gathered to date underscore the therapeutic potential of targeting mitochondrial
metabolism. Further research may focus on identifying predictive biomarkers to select patient
populations most likely to respond to devimistat and exploring novel combination strategies to
overcome resistance mechanisms.[4]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1670322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11566742/
https://www.benchchem.com/product/b1670322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11566742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330233/
https://www.benchchem.com/product/b1670322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176802/
https://aacrjournals.org/mct/article/21/1/100/675162/The-Mitochondrial-Disruptor-Devimistat-CPI-613
https://cornerstonepharma.com/wp-content/uploads/Rafael-Pharma_CPI-613_Fact-Sheet.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330233/
https://rafaelholdings.irpass.com/Rafael-Holdings-Provides-Update-on-Rafael-Pharmaceuticals---Two-Phase-3-Trials-of-CPI-613174---Devimistat---AVENGER-500-in-Metastatic-Pancreatic-Cancer-and-ARMADA-2000-in-Relapsed-or-Refractory-Acute-
https://www.benchchem.com/product/b1670322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176802/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39088774/
https://www.onclive.com/view/devimistat-falls-flat-in-metastatic-pancreatic-cancer-and-relapsed-refractory-aml
https://www.cancernetwork.com/view/devimistat-demonstrates-positive-outcomes-in-relapsed-refractory-acute-aml
https://www.benchchem.com/product/b1670322#devimistat-s-role-in-the-tricarboxylic-acid-tca-cycle
https://www.benchchem.com/product/b1670322#devimistat-s-role-in-the-tricarboxylic-acid-tca-cycle
https://www.benchchem.com/product/b1670322#devimistat-s-role-in-the-tricarboxylic-acid-tca-cycle
https://www.benchchem.com/product/b1670322#devimistat-s-role-in-the-tricarboxylic-acid-tca-cycle
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

